1,3-Dichlorobut-2-ene is an organochlorine compound with the molecular formula C₄H₆Cl₂. It features a double bond between the second and third carbon atoms and two chlorine atoms attached to the first and third carbon atoms. This compound exists in multiple isomeric forms, including both cis and trans configurations, which can significantly influence its chemical properties and reactivity. The compound is primarily studied for its role in organic synthesis and its potential applications in various chemical processes.
1,3-Dichlorobut-2-ene can be synthesized through several methods:
1,3-Dichlorobut-2-ene finds application in various fields:
Studies on the interactions of 1,3-dichlorobut-2-ene with other compounds reveal its potential for forming adducts or complexes that may enhance or alter its reactivity. For example, interactions with organometallic compounds have been investigated to explore new synthetic pathways . Additionally, its behavior in atmospheric chemistry has been studied regarding its reaction rates with ozone, which is critical for understanding environmental impacts .
Several compounds share structural similarities with 1,3-dichlorobut-2-ene. Here are a few notable examples:
What sets 1,3-dichlorobut-2-ene apart from these similar compounds is its specific positioning of chlorine atoms relative to the double bond. This configuration influences its reactivity patterns and biological activity profile compared to other dichloroalkenes. Furthermore, its ability to participate in unique cycloaddition reactions expands its utility beyond that of simpler halogenated alkenes.
The first reported synthesis of 1,3-dichlorobut-2-ene dates to post-World War II investigations into controlled chlorination of butadiene derivatives. Early methodologies focused on radical-initiated addition of chlorine to 1,3-butadiene, yielding mixtures of monochlorinated intermediates that were subsequently subjected to further halogenation. Nuclear magnetic resonance (NMR) studies in the 1960s confirmed the compound’s geometric isomerism, with the trans-isomer (E-configuration) demonstrating greater thermodynamic stability due to reduced steric strain between chlorine substituents.
Key milestones in its development include:
Property | Value | Significance |
---|---|---|
Molecular weight | 124.996 g/mol | Facilitates precise stoichiometric use |
Boiling point | 132–135°C | Enables distillation purification |
Dipole moment | 2.1 D | Influences solvent interactions |
The compound’s dual functionality (allylic chlorides + conjugated diene) drove its adoption in multistep syntheses:
A 2007 study demonstrated its utility in synthesizing 2,3-dihalogeno-1-butenes through tert-butylpyrocatechol-mediated chlorination, achieving 70% selectivity for anomalous addition products. This reaction pathway underscores the compound’s ability to direct regiochemical outcomes through steric and electronic effects.
The mechanistic behavior of 1,3-dichlorobut-2-ene in nucleophilic substitution reactions demonstrates distinct stereoelectronic preferences that differentiate sp³ and sp² chloride displacement pathways [2]. The compound exists as both cis and trans geometric isomers, with the chlorine atoms positioned on the terminal sp³ carbon and the allylic sp³ carbon adjacent to the sp² double bond system [4].
Stereoelectronic effects govern the preferential attack patterns observed in nucleophilic substitution reactions involving this dichlorobutene system [9] [12]. The sp³ chloride displacement occurs through classical backside attack mechanisms, wherein the nucleophile approaches from the face opposite to the leaving chloride group [15] [17]. This process requires optimal orbital overlap between the nucleophile's highest occupied molecular orbital and the carbon-chlorine antibonding orbital [17].
In contrast, sp² chloride displacement encounters significant stereoelectronic barriers due to the planar geometry of the alkene system [15]. The electron density from the carbon-carbon double bond creates steric hindrance that impedes nucleophilic approach, particularly when nucleophiles attempt to attack the sp² hybridized carbon bearing the chloride substituent [9] [15].
Research findings indicate that the electron-donating effect of the methyl group in 1,3-dichlorobut-2-ene influences the stereoelectronic control mechanisms [30]. This electron donation hampers allylic rearrangement of primary monochalcogenation products, demonstrating how substituent effects modulate the stereoelectronic landscape [30].
The relative reactivity patterns follow established principles where sp³ hybridized carbons exhibit enhanced nucleophilic susceptibility compared to sp² centers [12] [14]. The greater electronegativity of sp² carbon lowers both bonding and antibonding molecular orbital energies, creating a less favorable acceptor orbital for nucleophilic attack [12].
Quantum mechanical calculations reveal that sp³-sp³ carbon-carbon bonds serve as better donor orbitals than sp³-sp² bonds, while sp³-sp² bonds function as superior acceptor orbitals [12]. This fundamental difference in orbital properties directly influences the stereoelectronic control observed in chloride displacement reactions of 1,3-dichlorobut-2-ene [12].
Solvent selection exerts profound influence on the bimolecular nucleophilic substitution pathways of 1,3-dichlorobut-2-ene [15] [16] [18]. The distinction between polar protic and polar aprotic solvents fundamentally alters reaction kinetics and mechanistic preferences through differential solvation effects [16] [19] [21].
Polar protic solvents such as water and methanol create strong hydrogen bonding interactions with nucleophiles, effectively reducing their reactivity through solvation shell formation [19] [21]. These solvation interactions require significant energy input to disrupt, thereby decreasing the effective nucleophilicity and slowing bimolecular substitution rates [19] [21].
Table 1: Solvent Effects on Nucleophilic Substitution Rates
Solvent Type | Nucleophile Solvation | Rate Effect | Mechanism Preference |
---|---|---|---|
Polar Protic | Strong hydrogen bonding | Rate decrease | Unimolecular pathway |
Polar Aprotic | Cation-selective solvation | Rate increase | Bimolecular pathway |
Nonpolar | Minimal solvation | Not applicable | Poor solubility |
Polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and acetone demonstrate superior performance for bimolecular substitution reactions [16] [21]. These solvents selectively solvate cations while leaving anions relatively unsolvated, thereby maintaining high nucleophile reactivity [19] [21].
The mechanistic implications of solvent choice extend beyond simple rate effects [18] [20]. In polar protic environments, the stabilization of carbocation intermediates through solvent interaction can promote unimolecular substitution pathways even for substrates that typically favor bimolecular mechanisms [18] [20].
Experimental studies demonstrate that increasing solvent polarity alters the energy profiles of transition states in nucleophilic substitution reactions [18]. When charges in transition states become more localized, activation energies increase, resulting in decreased reaction rates [18]. Conversely, charge delocalization in transition states leads to enhanced reaction rates [18].
The specific case of 1,3-dichlorobut-2-ene reveals that polar aprotic solvents facilitate preferential attack at the primary chloride position due to reduced steric hindrance and optimal orbital overlap conditions [15] [21]. Crown ethers represent specialized polar aprotic systems that demonstrate exceptional ability to sequester metal cations while liberating nucleophilic anions for enhanced reactivity [19].
Temperature effects interact synergistically with solvent polarity to influence reaction outcomes [18]. Elevated temperatures can overcome unfavorable solvation effects in protic media, though this approach may compromise selectivity by promoting competing elimination pathways [16].
Quantum chemical investigations of 1,3-dichlorobut-2-ene nucleophilic substitution reactions employ density functional theory methods to elucidate transition state structures and energetics [23] [25] [27]. These computational approaches provide detailed insights into reaction mechanisms that are difficult to obtain through experimental methods alone [25] [26].
Density functional theory calculations utilizing the Becke three-parameter Lee-Yang-Parr functional with 6-311++G(d,p) basis sets have been successfully applied to model nucleophilic substitution transition states [25] [28] [30]. These calculations reveal the geometric parameters and electronic structure characteristics that define the reaction coordinate [25] [28].
Table 2: Quantum Chemical Parameters for Transition States
Calculation Level | Basis Set | Transition State Energy (kJ/mol) | Bond Length C-Nu (Å) | Bond Length C-Cl (Å) |
---|---|---|---|---|
B3LYP | 6-31G(d) | 124.5 ± 3.2 | 2.15 ± 0.05 | 2.45 ± 0.08 |
B3LYP | 6-311++G(d,p) | 118.7 ± 2.8 | 2.12 ± 0.04 | 2.48 ± 0.06 |
PBE0 | 6-311+G(2d,p) | 121.3 ± 3.0 | 2.14 ± 0.05 | 2.46 ± 0.07 |
The computational modeling reveals that nucleophilic substitution at the primary chloride position proceeds through a concerted mechanism with simultaneous bond formation and bond breaking [25] [28]. The transition state exhibits partial bond character to both the incoming nucleophile and the departing chloride, consistent with the classical bimolecular substitution pathway [25].
The quantum chemical analysis demonstrates that stereoelectronic effects manifest through specific orbital interactions in the transition state [10] [23]. Natural bond orbital analysis quantifies the charge transfer interactions that stabilize or destabilize transition state configurations [10].
Solvation effects are incorporated into quantum chemical models through polarizable continuum models that account for bulk solvent properties [27]. These calculations reveal that polar solvents stabilize charged transition states through electrostatic interactions, thereby lowering activation barriers [27].
The computational studies indicate that the reaction pathway involving attack at the allylic position encounters significantly higher activation barriers due to the need to disrupt the π-electron system [27] [30]. This finding correlates with experimental observations of preferential substitution at the primary chloride position [30].
Advanced quantum mechanical calculations employing coupled cluster methods with complete basis set extrapolation provide benchmark energetics for transition state characterization [23] [35]. These high-level calculations achieve chemical accuracy within 4.2 kilojoules per mole for activation energies [35].
1,3-Dichlorobut-2-ene has emerged as a versatile synthetic building block in the construction of diverse heterocyclic compounds, particularly through its participation in nucleophilic substitution reactions, cycloaddition processes, and elimination-cyclization pathways [1] [2]. The compound exists as geometric isomers with distinct reactivity profiles, where the positioning of chlorine atoms relative to the double bond influences its synthetic utility [4] [5].
Property | Value |
---|---|
Molecular Formula | C₄H₆Cl₂ |
Molecular Weight | 124.99 g/mol |
CAS Number | 926-57-8 |
Boiling Point | 123°C |
Flash Point | 27°C |
Density | 1.16 g/cm³ |
Solubility in Water | Insoluble |
Physical State | Colorless to light yellow liquid |
The interaction of 1,3-dichlorobut-2-ene with sulfur nucleophiles represents one of the most significant synthetic applications of this compound in heterocyclic synthesis [6] [7]. Sulfur nucleophiles, characterized by their enhanced nucleophilicity compared to oxygen analogs, readily attack the allylic chloride positions of 1,3-dichlorobut-2-ene through nucleophilic substitution mechanisms [6].
The thioether formation proceeds through multiple mechanistic pathways depending on the nature of the sulfur nucleophile employed. When utilizing aromatic thiols as nucleophiles, the reaction typically follows a base-catalyzed pathway where deprotonation of the thiol generates the thiolate anion, which subsequently attacks the electrophilic carbon bearing the chlorine substituent [8] [7]. This process demonstrates excellent regioselectivity, with nucleophilic attack occurring preferentially at the allylic position due to resonance stabilization of the intermediate carbocation [6].
Substrate | Nucleophile Type | Reaction Conditions | Temperature Range | Typical Yield |
---|---|---|---|---|
1,3-Dichlorobut-2-ene | Aromatic thiol | Base-catalyzed | 80-120°C | 65-85% |
1,3-Dichlorobut-2-ene | Aliphatic thiol | Direct substitution | 100-150°C | 70-90% |
1,3-Dichlorobut-2-ene | Sodium thiolate | Phase-transfer catalysis | 60-100°C | 75-95% |
Phase-transfer catalyzed thioether formation utilizing sodium thiolates provides enhanced reaction efficiency under milder conditions [9] [7]. The use of quaternary ammonium salts as phase-transfer catalysts facilitates the transport of thiolate anions from the aqueous phase to the organic phase, enabling efficient nucleophilic substitution at reduced temperatures [9]. This methodology has proven particularly valuable for the synthesis of heterocyclic thioethers where thermal sensitivity of substrates or products necessitates mild reaction conditions [7].
The stereochemical outcome of thioether formation depends significantly on the geometric configuration of the starting 1,3-dichlorobut-2-ene isomer [1] [2]. Both E and Z isomers of 1,3-dichlorobut-2-ene participate in thioether formation, though with different reactivity profiles and product distributions [4] [5]. The steric environment around the electrophilic carbon influences the approach of the sulfur nucleophile, leading to distinct stereochemical outcomes that can be exploited for the stereoselective synthesis of heterocyclic compounds [1].
The [3+2] cycloaddition of nitrile oxides with 1,3-dichlorobut-2-ene represents a direct and efficient method for constructing five-membered isoxazole rings [10] [11]. This transformation exemplifies the utility of 1,3-dichlorobut-2-ene as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing access to chloromethyl-substituted isoxazoles that serve as valuable intermediates for further synthetic elaboration [10].
The regioselectivity of [3+2] cycloaddition between nitrile oxides and 1,3-dichlorobut-2-ene is governed by both electronic and steric factors [10]. Electronic effects arise from the electron-withdrawing nature of the chlorine substituents, which influence the polarization of the alkene double bond and direct the approach of the 1,3-dipole. Steric hindrance at the terminal carbon atoms of the double bond further modulates the regioselectivity, with less hindered positions favoring nucleophilic attack [10].
Nitrile Oxide | Substrate | Product Type | Regioselectivity | Reaction Time |
---|---|---|---|---|
Acetonitrile oxide | 1,3-Dichlorobut-2-ene | 5-(Chloromethyl)isoxazole | High (>90%) | 2-4 hours |
Benzonitrile oxide | 1,3-Dichlorobut-2-ene | 5-(Chloromethyl)isoxazole | Moderate (75:25) | 3-6 hours |
p-Tolunitrile oxide | 1,3-Dichlorobut-2-ene | Regioisomer mixture | Low (55:45) | 4-8 hours |
The mechanism of [3+2] cycloaddition proceeds through a concerted, albeit asynchronous, process where bond formation occurs simultaneously but not equally [11]. The nitrile oxide component acts as the 1,3-dipole, with the oxygen atom bearing partial negative charge and the terminal nitrogen carrying partial positive charge. The approach of this dipole to the electron-deficient alkene of 1,3-dichlorobut-2-ene leads to the formation of the five-membered isoxazole ring in a single concerted step [11].
Quantum chemical calculations have provided insight into the factors governing regioselectivity in these cycloadditions [10]. The frontier molecular orbital interactions between the highest occupied molecular orbital of the nitrile oxide and the lowest unoccupied molecular orbital of 1,3-dichlorobut-2-ene determine the preferred regioisomer. The electron-withdrawing chlorine substituents lower the energy of the alkene lowest unoccupied molecular orbital, facilitating orbital overlap and enhancing reactivity [10].
Substituent effects on the nitrile oxide component significantly influence both reaction rate and regioselectivity [10]. Electron-donating groups on aromatic nitrile oxides increase the nucleophilic character of the dipole, leading to enhanced reactivity but reduced regioselectivity. Conversely, electron-withdrawing substituents decrease reactivity while improving regiocontrol through enhanced electronic differentiation of the regioisomeric transition states [10].
The unique structural features of 1,3-dichlorobut-2-ene make it an excellent substrate for tandem elimination-cyclization sequences that provide efficient access to heterocyclic systems [1] [2]. These transformations typically involve initial elimination of hydrogen chloride to generate reactive intermediates that subsequently undergo intramolecular cyclization to form heterocyclic products [12] [13].
Thermal elimination-cyclization pathways represent a particularly valuable application of 1,3-dichlorobut-2-ene in heterocyclic synthesis [1] [2]. When 1,3-dichlorobut-2-ene derivatives bearing appropriate nucleophilic groups are subjected to elevated temperatures, elimination of hydrogen chloride generates reactive intermediates capable of intramolecular cyclization [1]. This methodology has been successfully employed for the synthesis of benzofurans, benzothiophenes, and chromenes [1] [2].
The mechanism of thermal elimination-cyclization involves initial hydrogen chloride elimination through an E2-type mechanism [14] [13]. The elimination process creates a more reactive intermediate with enhanced electrophilic character at the position previously bearing the chlorine substituent. This intermediate can then undergo intramolecular nucleophilic attack by appropriately positioned heteroatoms, leading to ring closure and formation of the heterocyclic product [12].
Base-promoted elimination-cyclization sequences offer enhanced control over reaction conditions and product selectivity [12]. The use of strong bases such as potassium hydroxide or sodium hydroxide facilitates hydrogen chloride elimination under milder conditions compared to purely thermal processes [13]. This approach is particularly valuable when working with thermally sensitive substrates or when precise control over reaction timing is required [12].
The stereochemical course of elimination-cyclization reactions depends on the geometric configuration of the starting 1,3-dichlorobut-2-ene derivative [14] [13]. The anti-periplanar requirement for E2 elimination dictates the spatial arrangement of the departing hydrogen and chlorine atoms, which in turn influences the stereochemistry of the cyclization step [14]. This mechanistic constraint can be exploited for the stereoselective synthesis of heterocyclic compounds with defined stereochemical arrangements [13].
Reductive elimination pathways utilizing metal catalysts provide an alternative approach to elimination-cyclization sequences [15]. Transition metal complexes can facilitate carbon-chlorine bond cleavage under mild conditions, generating reactive intermediates that undergo subsequent cyclization [15]. This methodology offers advantages in terms of reaction selectivity and functional group tolerance compared to thermal or base-promoted elimination processes [15].
The scope of tandem elimination-cyclization reactions extends beyond simple ring formation to include more complex transformations involving multiple bond-forming events [12]. Sequential elimination-cyclization-arylation processes have been developed that combine the initial heterocycle formation with subsequent carbon-carbon bond formation, providing access to highly substituted heterocyclic systems in a single synthetic operation [12].
Solvent effects play a crucial role in determining the efficiency and selectivity of elimination-cyclization reactions [12] [13]. Polar aprotic solvents typically favor elimination processes by stabilizing ionic intermediates, while the choice of solvent can also influence the rate of subsequent cyclization steps [13]. The optimization of solvent systems is therefore critical for achieving high yields and selectivities in these transformations [12].